

4-Fluorocinnamaldehyde CAS number and physical constants

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Compound of Interest

Compound Name: 4-Fluorocinnamaldehyde

Cat. No.: B3178344

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A Technical Guide to 4-Fluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-fluorocinnamaldehyde**, a versatile aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. Its unique fluorine substitution enhances its reactivity and utility, making it a valuable intermediate in the development of pharmaceuticals and advanced materials.

Core Properties and Physical Constants

4-Fluorocinnamaldehyde, particularly the trans-isomer, is the most commonly referenced form in research and commercial applications. Below is a summary of its key physical and chemical properties.

Property	Value
CAS Number	51791-26-5 (for trans-isomer)[1][2][3]
Alternate CAS Number	24654-55-5[4]
Molecular Formula	C ₉ H ₇ FO[1][2][4]
Molecular Weight	150.15 g/mol [1][2][4]
Appearance	White to yellow to green clear liquid[4]
Melting Point	24 °C[4]
Boiling Point	95 °C at 2 mmHg[4]
Density	1.146 g/mL at 25 °C[2]
Refractive Index	n _{20/D} 1.599[2]
Synonyms	(E)-3-(4-Fluorophenyl)-2-propenal, 3-(4-Fluorophenyl)acrylaldehyde[2][4]

Applications in Research and Development

4-Fluorocinnamaldehyde is a key building block in the synthesis of a variety of functional molecules, with notable applications in drug discovery and materials science.

Pharmaceutical Development:

- **Anti-cancer and Anti-inflammatory Agents:** The compound serves as a crucial intermediate in the synthesis of novel compounds with potential anti-cancer and anti-inflammatory properties.[4] Cinnamaldehyde and its derivatives have shown promise against various cancer cell lines, including oral, prostate, and colon cancer.[5]
- **Urease Inhibitors:** Recent research has focused on developing **4-fluorocinnamaldehyde**-based thiosemicarbazones as potent urease inhibitors.[6][7][8] These compounds are of interest for treating diseases associated with the urease enzyme, such as stomach ulcers caused by *Helicobacter pylori*. [6][7]

- **Antibacterial Agents:** It is used in the preparation of novel terminal biphenyl-based diapophytoene desaturases, which are being investigated for the treatment of *Staphylococcus aureus* infections.[\[1\]](#)

Organic Synthesis and Materials Science:

- **Fluorescent Probes:** Its unique properties make it suitable for designing fluorescent probes, which are essential tools in biological imaging and diagnostics.[\[4\]](#)
- **Chemical Synthesis:** It is widely used in organic chemistry to create complex molecules, enabling researchers to explore new chemical reactions and pathways.[\[4\]](#)

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of **4-fluorocinnamaldehyde**-based thiosemicarbazones, based on methodologies described in recent literature.[\[8\]](#) This protocol serves as a template and may require optimization for specific target molecules.

Objective: To synthesize N⁴-substituted thiosemicarbazone derivatives from **4-fluorocinnamaldehyde**.

Materials:

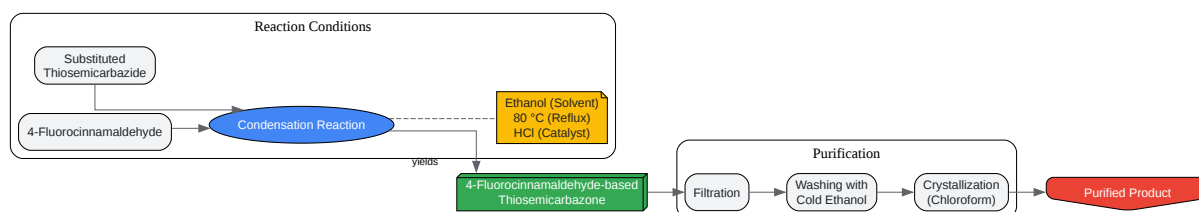
- **4-Fluorocinnamaldehyde**
- Substituted thiosemicarbazides
- Ethanol (reagent grade)
- Hydrochloric acid (catalytic amount)
- Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus

Procedure:

- **Reactant Preparation:** In a round-bottom flask, dissolve **4-fluorocinnamaldehyde** (1 equivalent) in ethanol.
- **Addition of Thiosemicarbazide:** To the stirred solution, add the corresponding substituted thiosemicarbazide (1.01 equivalents).
- **Catalysis:** Add a catalytic amount of hydrochloric acid to the reaction mixture.
- **Reflux:** Heat the mixture to 80 °C and maintain it under reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).
- **Product Formation:** Upon completion of the reaction, a solid product is expected to form.
- **Isolation:** Allow the reaction mixture to cool to room temperature. Filter the resulting solid product.
- **Purification:** Wash the filtered product repeatedly with cold ethanol to remove any unreacted starting materials and impurities.
- **Crystallization:** The purified product can be further crystallized from a suitable solvent, such as chloroform, to obtain a high-purity final product.[8]
- **Characterization:** The structure of the synthesized thiosemicarbazone derivatives can be confirmed using spectral data from FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Visualized Synthesis Workflow

The following diagram illustrates the general synthesis pathway for producing thiosemicarbazone derivatives from **4-fluorocinnamaldehyde**.



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Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

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